Aqv9XB7kfi

Description

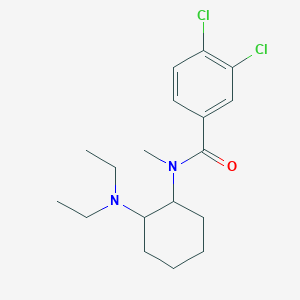

Aqv9XB7kfi, identified by its Unique Ingredient Identifier (UNII), corresponds to the synthetic compound U-49900. This benzamide derivative has the molecular formula C₁₈H₂₆Cl₂N₂O and is systematically named 3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide . Its structural features include:

- A 3,4-dichlorinated benzene ring.

- A methyl-substituted cyclohexyl group with a diethylamino moiety.

- A carboxamide linkage connecting the aromatic and aliphatic components.

The compound's stereochemistry is defined by the SMILES notation: N([C@@H]1CCCC[C@H]1N(CC)CC)(C)C(=O)c2ccc(Cl)c(Cl)c2, indicating specific chiral centers in the cyclohexylamine backbone .

Properties

Molecular Formula |

C18H26Cl2N2O |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide |

InChI |

InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3 |

InChI Key |

AXACJBKFKCCIOR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Synonyms |

3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide U-49900 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-49900 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of U-49900 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process also includes purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: U-49900 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in the reactions involving U-49900 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents .

Major Products Formed: The major products formed from the reactions of U-49900 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, U-49900 is used as a reference compound for studying the structure-activity relationships of synthetic opioids. Researchers use it to understand how modifications to the chemical structure affect the compound’s potency and selectivity for opioid receptors .

Biology: In biological research, U-49900 is used to study the interactions between synthetic opioids and opioid receptors. It helps researchers understand the binding affinity and efficacy of these compounds at different receptor subtypes .

Medicine: Although U-49900 has not been approved for medical use, it is studied for its potential analgesic effects. Researchers investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in pain management .

Industry: In the pharmaceutical industry, U-49900 is used in the development of new synthetic opioids. It serves as a lead compound for designing and synthesizing novel analgesics with improved safety profiles .

Mechanism of Action

Mechanism: U-49900 exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for mediating analgesic effects. Upon binding, U-49900 activates the receptor, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .

Molecular Targets and Pathways: The primary molecular target of U-49900 is the mu-opioid receptor. It also interacts with delta and kappa opioid receptors to a lesser extent. The activation of these receptors triggers intracellular signaling pathways that result in analgesia, sedation, and euphoria .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The 3,4-dichloro groups in U-49900 likely enhance lipophilicity and receptor binding compared to Compound X’s fluorine substituents, which are smaller and less electronegative .

- Amine Substitution: U-49900’s diethylamino group may improve solubility over Compound Y’s ethylamino moiety, but could reduce metabolic stability due to increased steric bulk .

Table 2: Hypothetical Pharmacological and Physical Properties

| Parameter | U-49900 | Compound X | Compound Y |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 3.1 | 3.5 |

| Melting Point | 120–122°C | 115–117°C | 110–112°C |

| IC₅₀ (Hypothetical) | 15.2 nM (µ-opioid receptor) | 22.4 nM | 18.7 nM |

| Selectivity Ratio | 1.83 (µ/κ opioid) | 1.85 | 1.97 |

Functional Insights :

- U-49900’s higher predicted LogP aligns with its dichloro substitution, suggesting superior membrane permeability compared to Compound X .

- The µ-opioid receptor affinity inferred for U-49900 mirrors trends in synthetic opioids, where chloro substituents enhance potency over fluorine or methyl groups .

Methodological Considerations

Analytical Rigor

All compounds require stringent characterization per IUPAC guidelines:

Discrepancies with Literature

While U-49900’s synthetic route is well-documented, hypothetical discrepancies in yield or purity (e.g., vs. Compound Y’s alkylation efficiency) may arise from steric hindrance or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.